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Compound of Interest

Compound Name: DLPG

Cat. No.: B1148514 Get Quote

Due to the ambiguity of the acronym "DLPG," this guide addresses two distinct topics relevant

to drug development professionals: Diffuse Intrinsic Pontine Glioma (DIPG), a rare and

aggressive pediatric brain tumor, and 1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG),

a phospholipid instrumental in drug delivery systems.

Section 1: Diffuse Intrinsic Pontine Glioma (DIPG)
Diffuse Intrinsic Pontine Glioma (DIPG) is a universally fatal brain tumor that primarily affects

young children.[1] Due to its location in the brainstem, surgical resection is not a viable option,

and the current standard of care is limited to radiation therapy, which offers only a modest

extension of survival.[1][2] Recent research has focused on understanding the molecular

landscape of DIPG to develop targeted therapies.

Cross-Validation of DIPG Survival Prediction Model
A significant effort in DIPG research has been the development and validation of a survival

prediction model. This model, based on clinical and radiographic variables, aids in patient

stratification and clinical trial design. The model underwent external validation to ensure its

generalizability across different patient cohorts.[3][4]
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Prognostic Factor
Risk Group
Association

Hazard Ratio
(Validation Cohort)

Reference

Age < 3 years Favorable (Standard) Not explicitly stated [3][4]

Longer symptom

duration
Favorable (Standard) Not explicitly stated [3][4]

Ring enhancement on

MRI
Unfavorable (High) Not explicitly stated [3][4]

Receipt of

chemotherapy
Favorable (Standard) Not explicitly stated [3][4]

Experimental Protocol: External Validation of the DIPG Survival Prediction Model

The external validation of the DIPG survival prediction model followed a rigorous protocol to

assess its performance on an independent patient cohort.

Derivation Cohort: The initial model was developed using data from 316 DIPG patients from

the SIOPE DIPG Registry.[3]

Validation Cohort: An independent cohort of 249 patients from the International DIPG

Registry was used for external validation.[3]

Data Collection: Clinical data (age at diagnosis, duration of symptoms, chemotherapy

administration) and radiographic data (presence of ring enhancement on MRI) were

collected for all patients.

Statistical Analysis:

The prognostic index from the original model was applied to the validation cohort.

Kaplan-Meier survival curves were generated for the predicted standard, intermediate, and

high-risk groups.

Hazard ratios were calculated to assess the model's discriminative ability.
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A calibration curve was plotted to compare predicted versus observed survival

probabilities at 12 months.[3]

The validation study confirmed that the model could successfully discriminate between patients

with different survival outcomes in an independent cohort, demonstrating its robustness and

potential for clinical application.[3][4]

Key Signaling Pathways in DIPG
Genomic studies have identified several key signaling pathways that are frequently altered in

DIPG, driving tumor growth and proliferation.[5][6] Understanding these pathways is crucial for

the development of targeted therapies.

Receptor Tyrosine Kinase (RTK) - RAS - PI3K Pathway: This is one of the most commonly

activated pathways in DIPG, with alterations in genes such as PDGFRA, EGFR, PIK3CA,

and PIK3R1.[7][8] These alterations lead to uncontrolled cell growth and survival.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical

signaling cascade often dysregulated in DIPG, contributing to tumorigenesis.[9]

TGF-β Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is

implicated in DIPG, with some subtypes showing high activity.[9] Mutations in ACVR1, a

BMP receptor in the TGF-β superfamily, are found in about 25% of DIPG cases.[6][7]

Hedgehog Pathway: The Hedgehog signaling pathway, crucial for embryonic development, is

also found to be abnormally activated in some DIPG tumors.[5][7]

WNT Pathway: The WNT signaling pathway, which regulates cell proliferation and survival,

has also been found to be active in DIPG models.[7]
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Key signaling pathways implicated in Diffuse Intrinsic Pontine Glioma (DIPG).

Section 2: 1,2-dilauroyl-sn-glycero-3-phospho-rac-
glycerol (DLPG)
1,2-dilauroyl-sn-glycero-3-phospho-rac-glycerol (DLPG) is a synthetic phospholipid.[10] Due to

its amphipathic nature, it is a key component in the formation of lipid-based drug delivery

systems, such as liposomes and lipid nanoparticles (LNPs). These systems are used to

encapsulate therapeutic agents, improving their stability, solubility, and delivery to target sites.
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Role of DLPG in Lipid Nanoparticle (LNP) Formulations
DLPG is utilized as a "helper lipid" in LNP formulations. Helper lipids contribute to the structural

integrity and stability of the nanoparticles. The composition of the lipid mixture is a critical factor

that influences the efficacy and safety of the LNP-based drug product.

LNP Component Function Example Reference

Ionizable Cationic

Lipid

Encapsulates nucleic

acids and facilitates

endosomal escape.

DLin-MC3-DMA, SM-

102
[11][12]

Helper Lipid

Provides structural

stability to the

nanoparticle.

DLPG, DOPE, DSPC [12][13]

Cholesterol
Modulates membrane

fluidity and stability.
Cholesterol [12]

PEGylated Lipid

Forms a hydrophilic

layer to prevent

aggregation and

opsonization.

DMG-PEG 2000 [12]

Experimental Protocol: Formulation of Lipid
Nanoparticles
The formulation of LNPs involves the controlled mixing of a lipid solution (containing DLPG and

other lipids) with an aqueous solution containing the therapeutic cargo (e.g., mRNA).

Microfluidic mixing is a common and reproducible method for LNP synthesis.[11][14]

Preparation of Solutions:

Lipid Solution: Ionizable lipid, helper lipid (e.g., DLPG), cholesterol, and PEGylated lipid

are dissolved in ethanol.[12][14]

Aqueous Solution: The therapeutic cargo (e.g., mRNA) is dissolved in an acidic buffer

(e.g., citrate buffer, pH 4.0).[14]
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Microfluidic Mixing:

The lipid and aqueous solutions are loaded into separate syringes and infused into a

microfluidic mixing device (e.g., Nanoassemblr™) at controlled flow rates and ratios.[14]

The rapid mixing within the microfluidic channels leads to the self-assembly of the lipids

around the aqueous core, forming LNPs.

Purification and Characterization:

The resulting LNP solution is typically dialyzed against a neutral buffer (e.g., PBS) to

remove ethanol and non-encapsulated material.

The LNPs are characterized for size, polydispersity index (PDI), and encapsulation

efficiency.[11]
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Experimental workflow for the formulation of lipid nanoparticles using microfluidics.

The use of DLPG in computational studies, such as molecular dynamics simulations of lipid

membranes, serves as a form of cross-validation by comparing simulation results with

experimental biophysical data.[13] This allows for a deeper understanding of how lipids like

DLPG influence membrane properties and interactions with other molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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